1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL

Asymmetric synthesis Organocatalysis Beta-keto ester hydroxylation

Procure the 2-naphthyloxy isomer (CAS 2007-73-0) for unmatched catalytic performance. Comparative studies confirm this organocatalyst achieves 57% enantioselectivity and 92% yield, significantly outperforming timolol (32%) and propranolol (18%). Its distinct chromatographic behavior versus the 1-naphthyl isomer (Nadolol EP Impurity F) makes it indispensable for HPLC method validation and regulatory impurity profiling. Ideal for SAR studies and asymmetric synthesis of chiral building blocks.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 2007-73-0
Cat. No. B12174941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL
CAS2007-73-0
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3
InChIKeyJBZCAAUCFLMBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL (CAS 2007-73-0): Beta-Adrenergic Antagonist Intermediate and Chiral Catalyst


1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL (CAS 2007-73-0) is a synthetic organic compound belonging to the aryloxypropanolamine class of β-adrenergic receptor antagonists [1]. With a molecular formula of C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol, it features a naphthalen-2-yloxy moiety linked to a propanolamine backbone with a tert-butylamino substituent [2]. This compound is structurally related to clinically established beta-blockers like nadolol and propranolol, but is primarily utilized as a key intermediate in pharmaceutical synthesis and as a chiral organocatalyst in asymmetric synthesis [3].

Why 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL Cannot Be Simply Replaced by Generic Analogs


Substituting 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL with a generic aryloxypropanolamine, such as the 1-naphthyl isomer (CAS 2116-22-5), propranolol, or timolol, is not feasible due to significant differences in chiral catalytic performance and structural specificity. The 2-naphthyloxy substitution pattern critically influences the compound's ability to act as an organocatalyst, as demonstrated by a direct comparative study where the target compound achieved 57% enantioselectivity, far surpassing the 32% and 18% achieved by timolol and propranolol, respectively [1]. Furthermore, the 2-naphthyl versus 1-naphthyl positional isomerism impacts physical properties, chromatographic behavior, and regulatory impurity profiling, rendering simple substitution invalid for analytical method development and quality control applications [2].

Quantitative Evidence Guide for 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL: Comparative Data for Informed Selection


Superior Chiral Organocatalyst: Enantioselectivity and Yield vs. Timolol and Propranolol

In a direct head-to-head comparison for the asymmetric α-hydroxylation of β-keto esters, the target compound, (R)-1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol (7f), demonstrated significantly higher enantioselectivity (57% ee) and chemical yield (92%) compared to the clinically used beta-blockers timolol (32% ee) and propranolol (18% ee) [1]. This quantitative difference underscores its unique utility as a chiral organocatalyst in synthetic chemistry.

Asymmetric synthesis Organocatalysis Beta-keto ester hydroxylation

Distinct Physicochemical Properties: Impact on Chromatographic Separation and Method Development

The 2-naphthyl positional isomer (CAS 2007-73-0) exhibits distinct physicochemical and chromatographic behavior compared to its 1-naphthyl analog (CAS 2116-22-5). While specific retention time data requires experimental determination, the structural difference between the 2-naphthyloxy and 1-naphthyloxy groups is known to influence chiral separation on cellulose and amylose-based stationary phases [1]. This distinction is critical for the development of accurate and robust analytical methods for impurity profiling and quality control.

Analytical Chemistry Chromatography Method Validation

Specific Regulatory Impurity Reference Standard: Distinction from Nadolol EP Impurity F

The 1-naphthyl isomer (CAS 2116-22-5) is officially designated as Nadolol EP Impurity F and Nadolol USP Related Compound F, and is a regulated impurity reference standard for nadolol drug substance . The 2-naphthyl isomer (CAS 2007-73-0), while structurally related, is not listed as an EP or USP impurity for nadolol, but may serve as a process-related impurity or degradation product in other synthetic routes or for other beta-blockers. This distinction is critical for regulatory filings and method validation.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Balanced Hydrophilic-Lipophilic Profile: Computed LogP and Solubility Characteristics

The computed XLogP3 value for 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is 3.4 [1]. This value indicates a moderate lipophilicity, which, when compared to the 1-naphthyl isomer (also with a similar computed LogP), suggests a balanced hydrophilic-lipophilic profile contributed by the polar propanolamine backbone and the hydrophobic naphthalene ring [2]. This property is relevant for its use as a synthetic intermediate where solubility in both organic and aqueous media can be advantageous for reaction work-up and purification.

Medicinal Chemistry Drug Design Physicochemical Properties

Key Application Scenarios for 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL: Where This Compound Provides Maximum Value


Asymmetric Synthesis Method Development

Researchers developing novel asymmetric α-hydroxylation methodologies can leverage this compound as a superior chiral organocatalyst. Direct comparative data shows it outperforms timolol and propranolol, achieving 57% enantioselectivity and 92% yield [1]. This makes it the preferred catalyst for optimizing reaction conditions and achieving higher enantiomeric purity in the synthesis of chiral building blocks.

Analytical Method Development and Validation for Beta-Blocker Impurities

Analytical chemists and quality control laboratories can utilize this 2-naphthyl isomer as a reference standard to develop and validate HPLC methods for the separation and quantification of process-related impurities in beta-blocker drug substances. Its distinct chromatographic behavior, compared to the 1-naphthyl isomer (Nadolol EP Impurity F), is essential for accurate impurity profiling and meeting regulatory requirements for method specificity [2].

Pharmaceutical Process Research and Development

Medicinal chemists and process development scientists can use this compound as a key intermediate in the synthesis of novel aryloxypropanolamine-based beta-blockers. Its balanced lipophilicity (XLogP3 = 3.4) and structural specificity make it a valuable scaffold for SAR studies aimed at improving receptor selectivity or pharmacokinetic properties [3].

Reference Standard for Impurity Identification in Generic Drug Applications

For companies developing generic versions of beta-blockers, this compound serves as a critical reference standard for identifying and quantifying potential 2-naphthyl-related impurities that may arise during synthesis. Procuring and characterizing this specific isomer is essential for ANDA submissions and demonstrating control over the manufacturing process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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